Cas no 868976-35-6 (N-{5-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide)

N-{5-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide structure
868976-35-6 structure
Product Name:N-{5-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
Número CAS:868976-35-6
MF:C16H13FN4O2S3
Megavatios:408.493422269821
CID:6284375
PubChem ID:7191282
Update Time:2025-07-09

N-{5-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide Propiedades químicas y físicas

Nombre e identificación

    • N-{5-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
    • SR-01000016475-1
    • SR-01000016475
    • N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
    • N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
    • 868976-35-6
    • F1838-2993
    • AKOS024613411
    • N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
    • Renchi: 1S/C16H13FN4O2S3/c17-11-5-3-10(4-6-11)8-18-13(22)9-25-16-21-20-15(26-16)19-14(23)12-2-1-7-24-12/h1-7H,8-9H2,(H,18,22)(H,19,20,23)
    • Clave inchi: MCSOEZITTQAPKG-UHFFFAOYSA-N
    • Sonrisas: S(C1=NN=C(NC(C2=CC=CS2)=O)S1)CC(NCC1C=CC(=CC=1)F)=O

Atributos calculados

  • Calidad precisa: 408.01846735g/mol
  • Masa isotópica única: 408.01846735g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 26
  • Cuenta de enlace giratorio: 7
  • Complejidad: 494
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.3
  • Superficie del Polo topológico: 166Ų

N-{5-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide PrecioMás >>

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F1838-2993-5mg
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